Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a fluorinated benzimidazole derivative. The trifluoromethyl group in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential for its use in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1,1,1-trifluoro-3-methylhydrazonoalkan-2-ones with aldehydes in the presence of aqueous ammonium hydroxide in methanol, followed by treatment with hydrochloric acid . This method ensures the formation of the trifluoromethylated benzimidazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
- 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride
- 5-Methyl-1H-benzimidazol-2-amine
Uniqueness
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds.
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
methyl 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-4-3-6(9(17)18-2)5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
VHQDSLJGZYEVRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F |
Origin of Product |
United States |
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